REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2([CH2:16][CH2:17][C:18](OCC)=[O:19])[CH2:14][CH2:13][C:12](=O)[NH:11][CH2:10]2)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2([CH2:16][CH2:17][CH2:18][OH:19])[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]2)=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
2.321 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=N1)C1(CNC(CC1)=O)CCC(=O)OCC
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Name
|
|
Quantity
|
128 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
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|
Quantity
|
2.876 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture is subsequently stirred at ambient temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered through celite and
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
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Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica gel, elution
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Type
|
ADDITION
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Details
|
being carried out with a mixture of chloroform, methanol and aqueous ammonia in the proportions 90/10/1
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)C1(CNCCC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |